molecular formula C11H7ClN2O2 B15326418 4-(4-Chlorophenyl)-3-nitropyridine

4-(4-Chlorophenyl)-3-nitropyridine

Cat. No.: B15326418
M. Wt: 234.64 g/mol
InChI Key: PFHJQUNPYGQGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a chlorophenyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-(4-Chlorophenyl)pyridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Another method involves the coupling of 4-chlorobenzene diazonium salt with 3-nitropyridine. This reaction is typically carried out in the presence of a copper catalyst and under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-(4-Chlorophenyl)-3-aminopyridine.

    Substitution: 4-(4-Aminophenyl)-3-nitropyridine or 4-(4-Thiophenyl)-3-nitropyridine.

    Oxidation: 4-(4-Chlorophenyl)-3-nitrosopyridine.

Scientific Research Applications

4-(4-Chlorophenyl)-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group can participate in hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    4-(4-Bromophenyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine.

    4-(4-Methylphenyl)-3-nitropyridine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-3-nitropyridine is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-nitropyridine

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H

InChI Key

PFHJQUNPYGQGMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.